molecular formula C7H6BrN3 B1379077 8-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1289104-99-9

8-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1379077
CAS No.: 1289104-99-9
M. Wt: 212.05 g/mol
InChI Key: DEGKAGHCDICCMH-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

8-Bromoimidazo[1,2-a]pyridin-3-amine is a compound of interest in synthetic and medicinal chemistry. Schmid et al. (2006) report a convenient synthesis method for related 3-aminomethyl-5-imino-8-nitro-2,3-dihydro-imidazo[1,2-a]pyridines. These compounds, due to their three-dimensional molecular scaffold, are potentially useful in medicinal chemistry for creating small molecules that optimally fit the three-dimensional binding sites of biological targets. This synthesis is suitable for preparing combinatorial libraries, offering diverse structural possibilities (Schmid, Schühle, & Austel, 2006).

Pharmacology

Dinsmore et al. (2000) synthesized 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system via intramolecular cyclization. These compounds, as farnesyltransferase inhibitor analogues, showed improved in vivo metabolic stability, highlighting their pharmacological significance (Dinsmore, Zartman, Baginsky, O’Neill, Koblan, Chen, McLoughlin, Olah, & Huff, 2000).

Chemical Synthesis

Liu et al. (2019) describe the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under varying conditions. This method demonstrates the versatility of 3-bromoimidazopyridines, which can be transformed into other chemical structures (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).

Molecular Synthesis

Shaabani et al. (2006) explored the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, demonstrating a method with good yields and simple reaction workup. The ionic liquid used can be separated from the product and reused, showcasing an efficient and environmentally friendly approach (Shaabani, Soleimani, & Maleki, 2006).

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including kinases and phosphatases, influencing their catalytic functions. The compound’s bromine atom enhances its binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures and affecting their functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to alterations in gene expression, impacting cellular metabolism and function. For instance, this compound has been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, the compound can induce changes in cellular metabolism by altering the activity of metabolic enzymes, leading to shifts in metabolite levels and metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzyme active sites through its bromine atom, forming strong interactions that can inhibit or activate enzyme functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular functions without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic fluxes. For example, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in the nucleus, where it interacts with DNA and RNA to modulate gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGKAGHCDICCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.